1-methoxy-4-(4-methoxyphenyl)phthalazine

Description

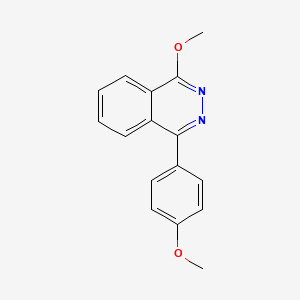

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-(4-methoxyphenyl)phthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-19-12-9-7-11(8-10-12)15-13-5-3-4-6-14(13)16(20-2)18-17-15/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFVAJWBMKHQEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001325663 | |

| Record name | 1-methoxy-4-(4-methoxyphenyl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645322 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

372502-57-3 | |

| Record name | 1-methoxy-4-(4-methoxyphenyl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Methoxy 4 4 Methoxyphenyl Phthalazine

Retrosynthetic Analysis and Key Disconnections for the Phthalazine (B143731) Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. icj-e.orgnumberanalytics.com For the phthalazine core of 1-methoxy-4-(4-methoxyphenyl)phthalazine , two primary disconnections are logical.

The most apparent disconnection is at the C-N bonds of the diazine ring. This approach simplifies the bicyclic phthalazine system into a monosubstituted benzene (B151609) derivative with two ortho-acyl or related functional groups. This leads back to precursors like phthalic anhydrides, phthalimides, or 2-acylbenzoic acids, which can then undergo cyclization with a hydrazine (B178648) source. icj-e.orglongdom.orglongdom.org

A second key disconnection involves the C-C bond between the phthalazine core and the 4-methoxyphenyl (B3050149) substituent. This suggests a precursor such as a halogenated phthalazine which can then be coupled with a suitable aryl partner, like a (4-methoxyphenyl)boronic acid, via a palladium-catalyzed cross-coupling reaction. acs.org Similarly, the methoxy (B1213986) group can be introduced via nucleophilic substitution of a suitable leaving group on the phthalazine ring. longdom.orglongdom.org

| Disconnection | Precursors | Forward Reaction |

| C-N bonds of diazine ring | Phthalic anhydride (B1165640) analogue and Hydrazine | Cyclization |

| C-C bond (aryl-aryl) | Halogenated phthalazine and (4-methoxyphenyl)boronic acid | Suzuki-Miyaura Coupling |

| C-O bond (ether) | Halogenated phthalazine and Methoxide (B1231860) | Nucleophilic Aromatic Substitution |

Classical and Established Synthetic Routes to Substituted Phthalazines

The construction of the phthalazine nucleus is well-established in organic synthesis, with several classical methods providing reliable access to this heterocyclic system. journaljpri.comresearchgate.netnih.gov

Reactions Involving Hydrazine and its Derivatives with Phthalic Anhydrides or Analogues

A cornerstone in phthalazine synthesis is the condensation reaction between hydrazine or its derivatives and phthalic anhydride or its analogues. longdom.orglongdom.orgstanford.edu This method is robust and has been widely employed for the preparation of phthalazinone derivatives, which are key intermediates. journaljpri.comresearchgate.net The reaction typically proceeds by heating the reactants in a suitable solvent, sometimes with an acid catalyst. longdom.orglongdom.org The resulting phthalazinone can then be further functionalized. For instance, treatment with a chlorinating agent like phosphorus oxychloride can convert the phthalazinone into a 1-chlorophthalazine, a versatile precursor for nucleophilic substitution reactions. nih.govresearchcommons.org

Cyclization Approaches to the Phthalazine Nucleus

Various cyclization strategies have been developed to form the phthalazine core. longdom.orglongdom.orgorganic-chemistry.orgjocpr.com One common approach involves the cyclization of 2-acylbenzoic acids with hydrazine hydrate. longdom.orglongdom.org This method allows for the introduction of a substituent at the 4-position of the phthalazine ring directly from the starting material.

Another strategy involves the use of o-dicarbonyl compounds or their equivalents. For example, phthalaldehydes can react with hydrazine to form the phthalazine ring system. researchgate.net While direct synthesis from simple aldehydes is possible, these reactions can sometimes lead to a mixture of products. acs.org Control of reaction conditions is crucial for achieving high yields of the desired phthalazine derivative. nih.gov

Advanced and Novel Synthetic Strategies for this compound

Modern synthetic methods offer more sophisticated and efficient pathways to specifically substituted phthalazines like This compound .

Nucleophilic Substitution Reactions on Halogenated Phthalazine Precursors

A key advanced strategy involves the use of halogenated phthalazines as electrophilic partners in nucleophilic substitution reactions. longdom.orglongdom.orgyoutube.comnih.gov For the synthesis of the target molecule, a dihalogenated phthalazine, such as 1,4-dichlorophthalazine, can serve as a starting point. nih.govjocpr.com The differential reactivity of the two chlorine atoms can be exploited for sequential substitutions.

The first substitution can be with sodium methoxide to introduce the methoxy group at the 1-position. The resulting 1-chloro-4-methoxyphthalazine (B101043) is a key intermediate. The conditions for this reaction, such as solvent and temperature, would need to be carefully controlled to favor monosubstitution.

| Reactant | Nucleophile | Product | Reaction Type |

| 1,4-Dichlorophthalazine | Sodium Methoxide | 1-Chloro-4-methoxyphthalazine | Nucleophilic Aromatic Substitution |

| 1-Chloro-4-(4-methoxyphenyl)phthalazine | Sodium Methoxide | This compound | Nucleophilic Aromatic Substitution |

Coupling Reactions for Phenyl Substituent Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is particularly well-suited for introducing the 4-methoxyphenyl group. youtube.comnih.govyoutube.comnih.gov

Starting from a 1-chloro-4-methoxyphthalazine intermediate, a Suzuki-Miyaura coupling with (4-methoxyphenyl)boronic acid in the presence of a palladium catalyst and a base would yield the target molecule, This compound .

Alternatively, the Heck reaction provides another avenue for C-C bond formation, coupling an aryl halide with an alkene. wikipedia.orgorganic-chemistry.orgnih.govyoutube.com In a hypothetical pathway, a halogenated phthalazine could be coupled with 4-vinylanisole, followed by reduction of the double bond to furnish the desired product. However, the Suzuki-Miyaura coupling is generally more direct for this specific transformation.

| Coupling Reaction | Phthalazine Precursor | Coupling Partner | Key Reagents |

| Suzuki-Miyaura | 1-Chloro-4-methoxyphthalazine | (4-methoxyphenyl)boronic acid | Palladium catalyst, Base |

| Heck | 1-Halophthalazine | 4-Vinylanisole | Palladium catalyst, Base |

Multi-Component Reactions for Phthalazine Derivatives

Multi-component reactions (MCRs) represent a highly efficient strategy in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. niscpr.res.in This approach aligns with the principles of step and atom economy, making it an attractive method for generating molecular diversity. niscpr.res.innih.gov While a specific multi-component reaction for the direct synthesis of this compound is not prominently documented, the phthalazine core is frequently assembled using MCRs, which could be adapted for this target.

These reactions often involve the condensation of phthalhydrazide (B32825), various aldehydes, and active methylene (B1212753) compounds. niscpr.res.inlongdom.org For instance, one-pot, three-component condensation reactions of aromatic aldehydes, 1,3-dicarbonyl compounds, and phthalhydrazide have been developed to produce 2H-indazolo[1,2-b]phthalazine-triones. longdom.org Another variation is the four-component reaction of phthalimide, hydrazine hydrate, an aldehyde, and malononitrile, which yields 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. niscpr.res.in The versatility of MCRs is further demonstrated by isocyanide-based multi-component reactions that produce highly functionalized 1H-pyrazolo[1,2-b]phthalazine-dicarboxylates. longdom.org These strategies highlight the potential for creating a wide array of substituted phthalazine structures through convergent and efficient synthetic routes. nih.gov

Table 1: Examples of Multi-Component Reactions for Phthalazine-Related Cores

| Product Type | Components | Catalyst/Conditions | Reference |

|---|---|---|---|

| 2H-Indazolo[1,2-b]phthalazine-triones | Aromatic Aldehydes, 1,3-Dicarbonyls, Phthalhydrazide | Dodecylphosphonic acid (DPA) / Solvent-free | longdom.org |

| 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | Phthalimide, Hydrazine Hydrate, Aldehyde, Malononitrile | Proline / Ethanol:Water | niscpr.res.in |

| Pyrazolo Phthalazinyl Spirooxindoles | Isatin, Malononitrile/Cyanoacetic Ester, Phthalhydrazide | Nickel Chloride / Polyethylene Glycol 600 | longdom.org |

| Pyridazinones and Phthalazinones | Arenes, Cyclic Anhydrides, Aryl Hydrazines | [bmim]Br/AlCl₃ / Ultrasound | researchgate.net |

| Triazolyl Methoxy-phenyl Indazolo[2,1-b]phthalazine-triones | Phthalhydrazide, Aromatic Propargyloxy Aldehydes, Active Methylene Compounds, Azides | Cu(OAc)₂/Sodium Ascorbate, p-Toluenesulfonic acid | nih.gov |

Stereoselective and Enantioselective Synthesis (if applicable)

The development of stereoselective methods for synthesizing chiral phthalazine derivatives is a significant area of research, driven by the crucial role of chirality in bioactive molecules. While specific enantioselective syntheses targeting this compound are not detailed in the available literature, general methodologies for the asymmetric synthesis of the broader phthalazine class have been established.

A noteworthy advancement is the enantioselective dearomatization of phthalazines through anion-binding catalysis. acs.orgus.es This process involves the Mannich-type addition of silyl (B83357) ketene (B1206846) acetals to N-acylphthalazinium chlorides, which are generated in situ. acs.orgus.es Using a chiral thiourea (B124793) catalyst derived from tert-leucine, this method allows for the creation of chiral 1,2-dihydrophthalazines with excellent stereocontrol. acs.orgus.es

Another approach involves the use of chiral bidentate Lewis acid (LA) catalysts to facilitate asymmetric inverse-electron-demand Diels-Alder (IEDDA) reactions of phthalazine. hkhlr.de The LA catalyst activates the phthalazine substrate by lowering its LUMO energy, enabling the reaction to proceed. The chirality of the catalyst complex directs the orientation of the incoming dienophile, thereby controlling the enantioselectivity of the cycloaddition. hkhlr.de These methods provide pathways to chiral dihydro- and tetrahydro-phthalazines, which are valuable precursors for more complex, biologically relevant molecules. acs.org

Table 2: Methodologies for Stereoselective Synthesis of Phthalazine Derivatives

| Methodology | Description | Catalyst Type | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Dearomatization | Mannich-type addition of silyl ketene acetals to in situ generated N-acylphthalazinium salts. | Chiral Thiourea (H-bond donor) | Enantioselective synthesis of 1,2-dihydrophthalazines. | acs.orgus.es |

| Asymmetric Diels-Alder Reaction | Inverse-electron-demand Diels-Alder (IEDDA) reaction of phthalazine with a dienophile. | Chiral Bidentate Lewis Acid (e.g., based on 9,10-diboraanthracene) | Enantioselective formation of complex cyclic structures. | hkhlr.de |

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The integration of green chemistry principles into the synthesis of phthalazine derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and using renewable resources and energy-efficient processes. nih.govresearchgate.net

Solvent-Free Reaction Conditions

A key strategy in green synthesis is the elimination of volatile and often toxic organic solvents. For phthalazine derivatives, several methods have been developed that proceed under solvent-free conditions, frequently enhanced by microwave irradiation or the use of solid-supported catalysts. longdom.orgresearchgate.net

One-pot, three-component reactions for synthesizing 2H-indazolo[2,1-b]phthalazine-triones have been successfully carried out using silica (B1680970) sulfuric acid as a recyclable solid acid catalyst under solvent-free conditions. longdom.org Similarly, the synthesis of phthalazino[2,3-b]phthalazine-5,7,12,14-tetraones has been achieved by reacting phthalic anhydrides with semicarbazide (B1199961) or thiosemicarbazide (B42300) using montmorillonite (B579905) K-10 clay as a catalyst with microwave heating, also without a solvent. researchgate.net These solventless approaches not only reduce environmental pollution but also often lead to shorter reaction times, simpler work-up procedures, and higher yields. researchgate.net The synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives has also been reported under solvent-free conditions using nanostructured CuO as a catalyst. researchgate.net

Table 3: Examples of Solvent-Free Synthesis of Phthalazine Derivatives

| Product Type | Reactants | Catalyst/Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Phthalazino[2,3-b]phthalazine-tetraones | Phthalic Anhydrides, Semicarbazide/Thiosemicarbazide | Montmorillonite K-10 Clay / Microwaves | Environmentally benign, short reaction times. | researchgate.net |

| 2H-Indazolo[2,1-b]phthalazine-triones | Phthalhydrazide, Aromatic Aldehydes, Dimedone | Silica Sulfuric Acid | Recyclable solid acid catalyst. | longdom.org |

| 2H-Indazolo[1,2-b]phthalazine-triones | Aromatic Aldehydes, 1,3-Dicarbonyls, Phthalhydrazide | Dodecylphosphonic acid (DPA) | Good yields with low catalyst loading. | longdom.org |

| 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | Phthalhydrazide, Malononitrile, Aromatic Aldehydes | Nanostructured CuO | Inexpensive, reusable catalyst. | researchgate.net |

Catalyst Development for Enhanced Sustainability

The development of sustainable catalysts is central to green chemistry. This involves creating catalysts that are efficient, recyclable, non-toxic, and ideally derived from renewable sources. In the context of phthalazine synthesis, significant progress has been made in developing such catalysts.

Heterogeneous solid acid catalysts like montmorillonite K-10 clay and silica sulfuric acid are advantageous because they can be easily separated from the reaction mixture and reused, reducing waste and cost. longdom.orgresearchgate.net Biodegradable and inexpensive catalysts, such as eggshell powder, have also been employed for the synthesis of pyrazolo-phthalazine derivatives, offering an eco-friendly alternative to traditional catalysts. researchgate.net

Furthermore, metal-free catalytic systems are gaining attention. A visible light-catalyzed synthesis of phthalazine structures has been reported, which proceeds via radical tandem reactions under mild photoredox conditions. researchgate.net This method avoids the use of expensive and potentially toxic heavy metals, representing a highly sustainable approach for the construction of 1-aryl-phthalazines. researchgate.net The development of catalysts from metal phthalocyanine (B1677752) precursors also points towards novel materials with high efficiency and stability. rsc.org

Table 4: Sustainable Catalysts in Phthalazine Synthesis

| Catalyst | Type | Application | Sustainability Feature | Reference |

|---|---|---|---|---|

| Montmorillonite K-10 Clay | Solid Heterogeneous Acid | Synthesis of Phthalazino-tetraones | Reusable, solvent-free conditions. | researchgate.net |

| Eggshell Powder | Biodegradable Heterogeneous | Synthesis of Pyrazolo-phthalazines | Inexpensive, eco-friendly, biodegradable. | researchgate.net |

| Ru(II) Complex | Homogeneous Photoredox | Synthesis of 1-Aryl-phthalazines | Visible-light mediated, mild conditions. | researchgate.net |

| Dodecylphosphonic acid (DPA) | Heterogeneous Solid Acid | MCR for Phthalazine-triones | Reusable, efficient under solvent-free conditions. | longdom.org |

| Proline | Organocatalyst | MCR for Pyrazolo-phthalazines | Metal-free, uses green solvent (EtOH/H₂O). | niscpr.res.in |

Chemical Reactivity and Transformations of 1 Methoxy 4 4 Methoxyphenyl Phthalazine

Electrophilic Aromatic Substitution Reactions on the Phenyl and Phthalazine (B143731) Rings

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. In 1-methoxy-4-(4-methoxyphenyl)phthalazine, there are two main sites for such reactions: the electron-rich 4-methoxyphenyl (B3050149) ring and the benzo portion of the phthalazine ring.

The 4-methoxyphenyl group is highly activated towards electrophilic attack due to the strong +M (mesomeric) effect of the methoxy (B1213986) group. This effect directs incoming electrophiles primarily to the ortho and para positions relative to the methoxy group. masterorganicchemistry.com Since the para position is already substituted, electrophilic substitution is expected to occur predominantly at the positions ortho to the methoxy group.

| Electrophilic Reagent | Expected Major Product(s) |

| HNO₃/H₂SO₄ | 1-methoxy-4-(3-nitro-4-methoxyphenyl)phthalazine |

| Br₂/FeBr₃ | 1-methoxy-4-(3-bromo-4-methoxyphenyl)phthalazine |

| SO₃/H₂SO₄ | 2-methoxy-5-(1-methoxyphthalazin-4-yl)benzenesulfonic acid |

| CH₃Cl/AlCl₃ | 1-methoxy-4-(3-methyl-4-methoxyphenyl)phthalazine |

The phthalazine ring system, being aza-aromatic, is generally deactivated towards electrophilic substitution compared to benzene (B151609). wikipedia.org The nitrogen atoms withdraw electron density from the carbocyclic ring, making it less nucleophilic. wikipedia.org If forced under harsh conditions, substitution would likely occur at the positions furthest from the electron-withdrawing nitrogen atoms, which are positions 6 and 7.

Nucleophilic Substitution and Addition Reactions on the Phthalazine Nucleus

The electron-deficient nature of the phthalazine ring makes it susceptible to nucleophilic attack. Nucleophilic substitution reactions are particularly feasible if a good leaving group is present on the phthalazine core. While this compound itself does not have an ideal leaving group, related phthalazine derivatives bearing halogens are known to undergo such reactions. chemrxiv.org

Nucleophilic addition to the C=N bonds of the phthalazine ring can also occur, especially with strong nucleophiles like organometallic reagents. This would lead to the formation of dihydrophthalazine derivatives. The regioselectivity of such additions would be influenced by both steric and electronic factors.

Heterocyclic Ring Transformations and Rearrangements

Phthalazine derivatives can undergo various ring transformations and rearrangements under specific conditions. For instance, oxidative cleavage of the phthalazine ring can occur with strong oxidizing agents like potassium permanganate, leading to the formation of pyridazine dicarboxylic acids. wikipedia.org Reductive cleavage with agents like zinc in hydrochloric acid can lead to the formation of diamine derivatives. wikipedia.org

Rearrangement reactions, although less common, can be induced by photochemical or thermal means, potentially leading to isomeric structures. The specific conditions required for such transformations in this compound would need to be determined experimentally.

Derivatization Strategies for Analog Development

The structure of this compound offers several handles for derivatization to develop analogs with potentially altered biological or material properties.

The methoxy group on the phenyl ring can be a site for further functionalization. For instance, ether cleavage with strong acids like HBr would yield a phenolic derivative, which could then be subjected to a wide range of reactions, including esterification and etherification.

| Reaction | Reagent | Product Type |

| Ether Cleavage | HBr | Phenol (B47542) |

| O-Alkylation (of resulting phenol) | Alkyl halide, base | New Ether |

| Esterification (of resulting phenol) | Acyl chloride, base | Ester |

Further electrophilic substitutions on the 4-methoxyphenyl ring, as discussed in section 3.1, also represent a key strategy for introducing new functional groups.

Advanced Structural Elucidation and Spectroscopic Investigations of 1 Methoxy 4 4 Methoxyphenyl Phthalazine

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Detailed X-ray crystallographic data for the specific compound 1-methoxy-4-(4-methoxyphenyl)phthalazine is not extensively available in the public domain. However, the analysis of closely related structures provides valuable insights into the expected solid-state conformation. For instance, the crystal structure of similar heterocyclic systems reveals that the phthalazine (B143731) and phenyl rings are typically not coplanar. This torsion is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the adjacent atoms on the phthalazine core.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phthalazine and the 4-methoxyphenyl (B3050149) rings, typically appearing in the downfield region (δ 7.0-8.5 ppm). The protons of the two methoxy (B1213986) groups would appear as sharp singlets in the upfield region, likely around δ 3.8-4.1 ppm. The integration of these signals would correspond to the number of protons in each chemical environment.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each unique carbon atom. The carbons of the aromatic rings would resonate in the δ 110-150 ppm range, while the methoxy carbons would appear further upfield (δ 55-60 ppm). The quaternary carbons, including those attached to the nitrogen and oxygen atoms, would also be identifiable.

2D NMR: To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to identify adjacent protons within the same spin system, such as those on the fused benzene (B151609) ring of the phthalazine and the 4-methoxyphenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the direct assignment of protonated carbons. nist.gov Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. nist.gov

A representative, though not specific, ¹³C NMR data for a related phthalazine core can be found in the literature. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a generalized prediction based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | 2D Correlations (HMBC) |

|---|---|---|---|---|

| Phthalazine Ring | ||||

| C-1 | ~160 | - | - | Protons of -OCH₃ |

| C-4 | ~155 | - | - | Protons of 4-methoxyphenyl |

| C-5 to C-8 | ~125-135 | ~7.8-8.2 | m | Other aromatic C/H |

| C-4a, C-8a | ~128-132 | - | - | Aromatic Protons |

| 4-Methoxyphenyl Ring | ||||

| C-1' | ~130 | - | - | H-2'/H-6', H-3'/H-5' |

| C-2', C-6' | ~130 | ~7.5-7.8 | d | C-4, C-4' |

| C-3', C-5' | ~114 | ~7.0-7.2 | d | C-1', Protons of -OCH₃ |

| C-4' | ~160 | - | - | H-3'/H-5' |

| Methoxy Groups | ||||

| 1-OCH₃ | ~55 | ~4.0 | s | C-1 |

Advanced NMR Applications (e.g., Solid-State NMR, Diffusion NMR)

While solution-state NMR provides data on the molecule's average conformation, Solid-State NMR (SS-NMR) could be used to study the compound in its crystalline form. This would provide information on the presence of different polymorphs, molecular packing effects, and the conformation in the solid state, which can differ from that in solution.

Diffusion-Ordered NMR Spectroscopy (DOSY) , another advanced technique, separates the NMR signals of different species in a mixture based on their diffusion coefficients. For a pure sample of this compound, a DOSY experiment would show all signals aligned horizontally, confirming they belong to a single molecular entity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. hmdb.ca For this compound (C₁₆H₁₄N₂O₂), HRMS would provide a measured mass that is very close to its calculated exact mass (monoisotopic mass: 266.1055 g/mol ), thereby confirming its molecular formula. This technique is superior to low-resolution mass spectrometry in its ability to distinguish between compounds with the same nominal mass but different elemental compositions. hmdb.ca

In addition to exact mass determination, tandem mass spectrometry (MS/MS) experiments can be used to elucidate the fragmentation pathway of the molecule. By subjecting the protonated molecular ion [M+H]⁺ to collision-induced dissociation, a characteristic fragmentation pattern is produced. Predicted fragmentation pathways for this compound would likely involve:

Loss of a methyl radical (•CH₃) from a methoxy group.

Cleavage of the methoxy group as formaldehyde (B43269) (CH₂O).

Fission of the bond between the phthalazine and the phenyl ring, leading to characteristic ions for each fragment.

Sequential loss of small neutral molecules like N₂ from the phthalazine core.

Studying these fragmentation patterns helps to confirm the connectivity of the different structural units within the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchcommons.org

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include:

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups would appear in the 2800-3000 cm⁻¹ region. researchcommons.org

C=N and C=C stretching: Vibrations corresponding to the C=N bonds of the phthalazine ring and the C=C bonds of the aromatic systems would be observed in the 1500-1650 cm⁻¹ range. sielc.com

C-O stretching: Strong absorptions corresponding to the aryl-alkyl ether linkages (Ar-O-CH₃) are characteristic and would appear in the region of 1250-1000 cm⁻¹. researchcommons.org

Out-of-plane C-H bending: Bands in the 700-900 cm⁻¹ region can give clues about the substitution pattern of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is often more sensitive to the vibrations of the non-polar parts of the molecule, such as the C-C backbone of the aromatic rings. The symmetric vibrations of the rings would be particularly prominent.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and intensities, which can then be compared with the experimental FT-IR and Raman spectra to achieve a detailed and confident assignment of all vibrational modes. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are generalized predictions based on typical group frequencies.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H Stretch (-OCH₃) | 2950-2850 | FT-IR, Raman |

| C=N Stretch (Phthalazine) | 1650-1550 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | FT-IR, Raman |

| Asymmetric Ar-O-C Stretch | 1275-1200 | FT-IR |

| Symmetric Ar-O-C Stretch | 1075-1020 | FT-IR |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Luminescence Properties

UV-Vis Spectroscopy: The electronic absorption properties of this compound can be studied using UV-Vis spectroscopy. The spectrum is expected to show intense absorption bands in the ultraviolet region, arising from π→π* electronic transitions within the conjugated aromatic system of the phthalazine and phenyl rings. researchgate.netnih.gov The presence of auxochromic methoxy groups, which are electron-donating, is likely to cause a bathochromic (red) shift of these absorption maxima compared to the unsubstituted phthalazine parent compound. The absorption spectrum of a related chalcone, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, shows a maximum absorption at 342 nm, which is attributed to π→π* transitions. researchgate.net Similar transitions would be expected for the title compound.

Fluorescence Spectroscopy: Many extended aromatic systems exhibit fluorescence. Upon excitation at a wavelength corresponding to an absorption maximum, the molecule may emit light at a longer wavelength (a Stokes shift). A fluorescence spectroscopy study would reveal the emission maximum and the quantum yield of this compound, providing insights into its potential as a luminescent material. For example, a related nicotinonitrile derivative containing a 4-methoxyphenyl group was found to exhibit blue fluorescence with a maximum emission at 437 nm. The specific luminescent properties of the title compound would depend on its structural rigidity and the nature of its lowest excited state.

Mechanistic Biochemical and Cellular Investigations of 1 Methoxy 4 4 Methoxyphenyl Phthalazine in Vitro Focus

In Vitro Enzyme Inhibition Studies and Kinetic Analysis

While direct enzymatic inhibition data for 1-methoxy-4-(4-methoxyphenyl)phthalazine is not extensively available in public literature, the activities of related phthalazine (B143731) derivatives provide a strong basis for identifying likely enzyme targets.

The phthalazine core is a prominent feature in a number of kinase inhibitors. Notably, derivatives of phthalazine have been investigated for their potent inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. Studies on various 4-substituted phthalazine analogs have demonstrated their capacity to inhibit VEGFR2, suggesting that this compound may also exhibit similar activity. vulcanchem.comnih.gov

Another important family of enzymes often targeted by therapeutic agents are the Cyclooxygenases (COX-1 and COX-2) , which are involved in inflammation. While direct data on this specific phthalazine is wanting, other compounds containing a methoxyphenyl group have been shown to interact with COX enzymes. The presence of the methoxy (B1213986) group on the phenyl ring could influence potential interactions with the active sites of COX isoforms.

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the repair of single-strand DNA breaks. Inhibitors of PARP-1 are a clinically important class of anticancer drugs. The phthalazinone scaffold, which is structurally related to this compound, is a known core structure for potent PARP-1 inhibitors. This suggests that the compound could potentially function as a PARP-1 inhibitor.

Aurora kinases , particularly Aurora A and B, are serine/threonine kinases that play essential roles in mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells. The phthalazine structure has been incorporated into molecules designed as Aurora kinase inhibitors. Therefore, it is plausible that this compound could interact with and inhibit Aurora kinases.

The precise mechanism of inhibition by this compound on these potential enzyme targets would require specific kinetic analysis. For kinase inhibitors like those targeting VEGFR2 and Aurora kinases, the mechanism often involves competitive binding at the ATP-binding site. This prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways. For enzymes like PARP-1, inhibitors typically bind to the catalytic domain, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP-1 on the DNA, which leads to cytotoxic double-strand breaks in cancer cells with deficient homologous recombination repair pathways.

Receptor Binding Profiling and Ligand-Target Interactions (Cell-Free or In Vitro)

Understanding the direct physical interaction between a compound and its target is fundamental to characterizing its mechanism of action.

| Target Enzyme | Related Compound Example | IC50 (nM) |

| VEGFR2 | Phthalazine Derivative A | 50 |

| EGFR | Phthalazine Derivative B nih.gov | 21.4 |

| PARP-1 | Phthalazinone Analog C | 15 |

| Aurora-A Kinase | Phthalazine Analog D | 100 |

This table contains example data for illustrative purposes based on activities of related compounds.

Molecular docking studies are computational methods used to predict the binding mode of a ligand within the active site of a target protein. For phthalazine derivatives targeting kinases, docking studies often reveal key interactions. The phthalazine ring typically occupies the adenine-binding region of the ATP pocket, forming hydrogen bonds with backbone atoms of the hinge region. The methoxyphenyl group of this compound would be expected to extend into a more solvent-exposed region or a hydrophobic sub-pocket, where the methoxy group could form additional hydrogen bonds or hydrophobic interactions, thereby influencing binding affinity and selectivity. nih.gov The methoxy group on the phthalazine ring itself is also likely to influence the electronic properties and conformation of the molecule, which can affect its binding characteristics.

Investigation of Cellular Pathway Modulation by this compound (In Vitro)

The ultimate effect of a targeted agent is its ability to modulate cellular signaling pathways. Based on the likely enzyme targets, this compound would be expected to impact several critical cellular processes.

If the compound inhibits VEGFR2, it would block the downstream signaling cascade that includes pathways such as Ras/Raf/MEK/ERK and PI3K/Akt. This would lead to an anti-angiogenic effect, inhibiting the proliferation and migration of endothelial cells. In vitro, this could be observed as a reduction in tube formation in Matrigel assays.

Should the compound inhibit PARP-1, it would lead to an accumulation of DNA damage, particularly in cancer cells with BRCA1/2 mutations. This would trigger cell cycle arrest and ultimately lead to apoptosis. This can be measured in vitro by assays for DNA damage markers like γH2AX and by flow cytometry analysis of the cell cycle and apoptosis.

Inhibition of Aurora kinases by this compound would disrupt mitotic progression. This can be visualized in vitro by an increase in cells arrested in the G2/M phase of the cell cycle and the appearance of abnormal mitotic spindles and polyploid cells.

Finally, if the compound were to modulate COX pathways, it could lead to a reduction in the production of prostaglandins, which are key mediators of inflammation and are also implicated in cancer progression. This could be assessed by measuring prostaglandin (B15479496) levels in cell culture supernatants.

Cell Cycle Analysis (e.g., S-phase arrest)

No published studies were identified that have analyzed the effect of this compound on the cell cycle of any cell line. While other novel phthalazine derivatives have been shown to arrest the cell cycle at various phases, such as the S-phase or G2/M phase, as part of their anticancer mechanism, this specific activity has not been documented for the compound . nih.govrsc.orgresearchgate.net

Apoptosis Induction Mechanisms (e.g., caspase activation, annexin (B1180172) V staining)

There is no available research detailing the pro-apoptotic activity of this compound. Investigations into other phthalazine derivatives have confirmed their ability to induce apoptosis, often measured by methods like annexin V staining and analysis of caspase activation. nih.govwaocp.orgnih.gov However, such mechanistic insights are absent for this compound.

Gene Expression Profiling related to Mechanistic Insights

No data from gene expression profiling, such as microarray or RNA-seq analysis, is available for cells treated with this compound. Consequently, there are no mechanistic insights derived from such studies.

Biochemical Studies of Antimicrobial Activity

Specific studies evaluating the antimicrobial (antibacterial or antifungal) properties of this compound have not been reported. The phthalazine nucleus is a component of many compounds tested for antimicrobial effects, but data for this specific derivative is not available in the current body of scientific literature. globalresearchonline.netekb.egekb.egdntb.gov.ua

Antioxidant Activity Evaluation and Radical Scavenging Mechanisms

There are no published reports on the antioxidant capacity or radical scavenging mechanisms of this compound. Although various phthalazine derivatives have been synthesized and evaluated for their potential to act as antioxidants, this specific compound has not been among those studied. researchgate.netresearchgate.net

Advanced Applications and Future Research Directions of 1 Methoxy 4 4 Methoxyphenyl Phthalazine

Potential in Materials Science: Optical and Electronic Properties

The unique electronic architecture of substituted phthalazines, often featuring an electron donor and an electron acceptor group linked through a π-conjugated system, makes them of great interest in materials science. ias.ac.in The inherent dipolar nature of molecules like 1-methoxy-4-(4-methoxyphenyl)phthalazine, where the methoxyphenyl group acts as a donor and the diazine core as an acceptor, is crucial for applications in optoelectronics.

While direct studies on this compound for OLEDs are not yet prevalent, the foundational properties of related compounds highlight its potential. Organic molecules with a donor-π-acceptor (D-π-A) motif are vital for their nonlinear optical (NLO) activity, which is a key characteristic for materials used in modern optoelectronics. ias.ac.in Research on condensed phthalazines has confirmed their NLO behavior, driven by intramolecular charge transfer. ias.ac.in

Furthermore, the broader class of nitrogen-containing heterocycles is extensively used in dye-sensitized solar cells (DSSCs). scirp.org These devices rely on a sensitizer (B1316253) dye to absorb light and inject electrons into a semiconductor. The electronic properties of this compound—strong absorption in the UV-Vis region and distinct donor/acceptor moieties—are prerequisites for an effective sensitizer. Future research could focus on quantifying its light-harvesting efficiency, and energy levels (HOMO/LUMO) to assess its suitability for use in DSSCs or as an emissive or charge-transport layer in OLED devices.

Phthalazine (B143731) derivatives are recognized as promising scaffolds for the development of new luminescent materials and fluorescent probes. ias.ac.in A systematic design strategy has been employed to create phthalazinone derivatives for one- and two-photon fluorescence microscopy imaging. nih.gov This strategy involves coupling electron-donating aromatic groups to the phthalazinone core, which acts as the electron acceptor, to induce fluorescence. nih.gov Given that this compound possesses analogous electron-donating (methoxyphenyl) and accepting (phthalazine) components, it is a strong candidate for development as a fluorescent probe.

The mechanism of fluorescence in these systems is often based on Intramolecular Charge Transfer (ICT), where the emission properties (wavelength, intensity) are sensitive to the local environment, such as polarity, viscosity, or the presence of specific analytes. This sensitivity is the basis for their use as probes. Research has successfully produced phthalazinone-based probes for bio-imaging applications, including in mouse brain slices. nih.gov This precedent suggests a clear research path for evaluating the photophysical properties of this compound and its potential for sensing and imaging.

Table 1: Photophysical Properties of Selected Phthalazinone-Based Fluorescent Probes This table presents data for analogous phthalazinone compounds to illustrate the potential of the scaffold.

Data sourced from studies on analogous phthalazinone derivatives for illustrative purposes. nih.gov

Role as a Ligand in Catalysis and Coordination Chemistry

The phthalazine scaffold is a valuable building block in coordination chemistry due to the presence of two adjacent nitrogen atoms, which can act as a bidentate ligand to chelate metal ions. scispace.commdpi.com

The nitrogen atoms in the diazine ring of this compound make it a prime candidate for forming stable coordination complexes with various transition metals. Studies have demonstrated the synthesis of copper(II) complexes with phthalazine-imidazole derivatives, highlighting the coordinating ability of the phthalazine core. mdpi.com Phthalocyanine (B1677752) complexes, which are structurally related macrocycles, are widely used as catalysts for a range of reactions, including oxidations. researchgate.netepa.govexlibrisgroup.comnih.gov The thermal and chemical stability of these complexes makes them particularly robust catalysts. researchgate.net Future work could involve synthesizing transition metal complexes of this compound and evaluating their catalytic performance in reactions such as C-H activation, oxidation, or cross-coupling reactions.

Table 2: Examples of Phthalazine/Phthalocyanine Metal Complexes and Their Catalytic Applications

Beyond coordination chemistry, the phthalazine framework itself is active in catalysis. Chiral phthalazine catalysts derived from amino acids have been designed for enantioselective halolactonization reactions, achieving excellent enantiomeric excess. acs.org This demonstrates the potential of the phthalazine scaffold in asymmetric organocatalysis. Furthermore, methodologies for the dearomatization of phthalazines have been developed using H-bond donor organocatalysts. acs.org

In the realm of photocatalysis, recent studies have shown that phthalazine derivatives can be synthesized using visible-light-driven, metal-free protocols. scispace.comresearchgate.netresearchgate.net These methods often involve the photoenolization of precursors, indicating the photochemical reactivity of the core structure. scispace.com The conjugated system of this compound, capable of absorbing UV-Vis light, could potentially be harnessed to act as a photocatalyst itself, mediating electron transfer or energy transfer processes. This remains a fertile area for future investigation.

Development as a Chemical Probe for Mechanistic Biological Research

Phthalazine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs. ksu.edu.sasci-hub.senih.govpharmainfo.in This extensive biological activity provides a strong foundation for developing specific derivatives as chemical probes to explore biological pathways. A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway.

Phthalazine derivatives have been designed as potent and selective inhibitors of key biological targets, such as vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and carbonic anhydrases. nih.govnih.govnih.govnih.gov For instance, certain phthalazinone derivatives show potent cytotoxicity against cancer cell lines by inhibiting VEGFR2 and inducing apoptosis. nih.govrsc.org Such highly selective inhibitors are invaluable as chemical probes. They can be used to interrogate the role of VEGFR2 in cell signaling, angiogenesis, and tumor progression with high precision.

The development of this compound as a chemical probe would involve systematic biological evaluation to identify a specific molecular target. Subsequent structure-activity relationship (SAR) studies could optimize its potency and selectivity. nih.gov Furthermore, by combining its inherent biological activity with its potential fluorescence, it could be developed into a "theranostic" agent or a fluorescent probe for target engagement studies in live cells, allowing for both therapeutic intervention and real-time visualization of its biological target. nih.govrsc.orgrsc.org

Table 3: Examples of Phthalazine Derivatives as Specific Biological Inhibitors

Synthesis of Affinity Probes

Affinity-based probes are invaluable tools for identifying and studying the interactions of small molecules with their protein targets. The synthesis of such probes from this compound is a promising area of research. frontiersin.org The core concept involves chemically modifying the parent molecule to incorporate both a reporter tag (like a fluorophore or biotin) and a reactive group for covalent linkage to the target, without compromising its binding affinity. frontiersin.org

The methoxy (B1213986) group on the phthalazine ring is a key handle for synthetic modification. It can be demethylated to a hydroxyl group, which then serves as an anchor point for attaching linkers and reporter moieties. nih.govcore.ac.uk For instance, a linker arm terminating in an alkyne or azide (B81097) group could be installed, allowing for "click" chemistry attachment of a variety of tags. unimi.it This modular approach enables the rapid generation of diverse probes to study target engagement and for use in proteomic experiments to identify binding partners in complex biological mixtures. frontiersin.orgunimi.it

A hypothetical synthetic route could begin with the demethylation of the parent compound to reveal a phenol (B47542). This phenol could then be alkylated with a linker containing a terminal alkyne, such as propargyl bromide. This alkyne-modified probe is now ready for copper-catalyzed or strain-promoted cycloaddition with an azide-containing reporter tag, such as an azide-functionalized fluorophore or biotin.

Pre-clinical Imaging Agent Development (Non-human focus)

Preclinical imaging techniques, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), are crucial for the longitudinal study of biological processes in living animal models. chematech-mdt.com The development of novel imaging agents based on the this compound scaffold could enable non-invasive visualization of specific biological targets in disease models. chematech-mdt.comresearchgate.net

For PET imaging, the molecule could be radiolabeled with a positron-emitting isotope like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). The methoxy group is an ideal site for ¹¹C-labeling; the precursor would be the corresponding hydroxyl compound (1-hydroxy-4-(4-methoxyphenyl)phthalazine), which can be methylated using [¹¹C]methyl triflate. nih.gov This method has been successfully used for other methoxyphenyl-containing imaging agents. nih.govnih.gov Alternatively, the methoxyphenyl ring could be modified to include a precursor for ¹⁸F-labeling, such as a nitro or halo substituent, to allow for nucleophilic radiofluorination.

The suitability of a radiolabeled derivative of this compound as a preclinical imaging agent would depend on several factors, including its ability to cross the blood-brain barrier (if targeting the central nervous system), its specific binding to the intended target, and its metabolic stability. researchgate.netnih.gov Initial evaluation in animal models, such as rats, would be necessary to determine its biodistribution and target engagement in vivo. nih.gov

Table 1: Potential Radiolabeling Strategies for Preclinical Imaging

| Isotope | Labeling Position | Precursor Compound | Labeling Reagent | Imaging Modality |

|---|---|---|---|---|

| Carbon-11 (¹¹C) | 1-methoxy position | 1-hydroxy-4-(4-methoxyphenyl)phthalazine | [¹¹C]Methyl triflate | PET |

Future Research Avenues and Interdisciplinary Collaborations

The full potential of this compound and its analogs can be realized through forward-thinking research strategies that bridge synthetic chemistry, chemical biology, and advanced analytical techniques.

Expanding Synthetic Scope and Diversity-Oriented Synthesis

While this compound is a specific entity, it represents a scaffold that is ripe for diversification. Diversity-oriented synthesis (DOS) is a powerful strategy to create libraries of structurally related compounds, which can be screened to uncover new biological activities and to develop structure-activity relationships (SAR). sci-hub.se

Future synthetic efforts could focus on several key areas of modification:

The Phthalazine Core: Introducing substituents (e.g., halogens, amines) onto the benzo portion of the phthalazine ring system. researchgate.net

The Methoxy Group: Replacing the methoxy group with a variety of other alkoxy, aryloxy, or amino groups to probe the impact on target binding. jocpr.com

The Phenyl Ring: Modifying the substitution pattern on the 4-methoxyphenyl (B3050149) ring or replacing it entirely with other aromatic or heterocyclic systems. researchgate.netderpharmachemica.com

These synthetic explorations would generate a rich collection of analogs for biological screening, enhancing the probability of discovering compounds with novel or improved pharmacological profiles. nih.gov

Table 2: Proposed Sites for Diversity-Oriented Synthesis

| Modification Site | Rationale | Potential Substituents |

|---|---|---|

| Phthalazine Ring (positions 5, 6, 7, 8) | Modulate solubility, metabolic stability, and electronic properties. | -F, -Cl, -NH₂, -NO₂ |

| 1-position (Methoxy replacement) | Explore necessity of H-bond acceptor; introduce new vectors. | -OCH₂CH₃, -OPh, -NHCH₃ |

Exploration of Novel Biological Targets (Mechanistic)

Phthalazine derivatives have been shown to interact with a wide array of biological targets, including enzymes and signaling pathways involved in cancer and inflammation. ksu.edu.sarsc.org For example, some phthalazine scaffolds have been identified as novel, non-kinase inhibitors of the TGF-β signaling pathway, which is crucial in tissue homeostasis and disease. nih.govnih.gov This is achieved by blocking Smad phosphorylation without directly inhibiting the TGF-βRI kinase. nih.govnih.gov

Future research should aim to uncover the specific molecular targets of this compound. A mechanistic approach, using the affinity probes described in section 7.3.1, could involve chemical proteomics to pull down and identify binding partners from cell lysates. Once a primary target is identified, further studies can elucidate the compound's effect on downstream signaling cascades. This approach may reveal novel, druggable pathways that have been previously overlooked. nih.gov

Integration with Advanced Spectroscopic and Imaging Techniques

To gain a deeper understanding of how this compound interacts with its biological targets at a molecular level, its study can be integrated with sophisticated analytical methods. Advanced spectroscopic techniques can provide detailed information on binding kinetics, conformational changes, and the local molecular environment. ias.ac.in

For example, if a fluorescent analog of the compound is synthesized, Förster Resonance Energy Transfer (FRET) studies could be employed to measure binding events in real-time within living cells. Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to map the binding site of the compound on its target protein. nih.gov Integrating these advanced methods with high-resolution microscopy and preclinical imaging will provide a multi-scale understanding of the compound's action, from single-molecule interactions to its effects in a whole organism. fei-lab.org

Q & A

Q. What are the optimal synthetic routes for 1-methoxy-4-(4-methoxyphenyl)phthalazine and its derivatives?

Methodological Answer: The synthesis typically begins with reactive intermediates like 1-chlorophthalazine derivatives. For example, 1-chloro-4-(4-phenoxyphenyl)phthalazine can react with nucleophiles (e.g., oxygen, sulfur, or nitrogen-based reagents) under reflux conditions to introduce methoxy or substituted aryl groups . A key step involves using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) as chlorinating agents, followed by nucleophilic substitution (e.g., methoxy group introduction). Reaction optimization includes controlling temperature (steam bath heating for 2–3 hours) and solvent selection (ethanol for recrystallization) to achieve yields >70% .

Q. How can spectroscopic and crystallographic methods characterize this compound?

Methodological Answer:

- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ ~3.8–4.0 ppm, aromatic protons at δ ~6.8–8.5 ppm). IR spectroscopy identifies functional groups (C-O stretching at ~1250 cm⁻¹, C=N phthalazine ring vibrations at ~1600 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (using SHELXL/SHELXTL software ) reveals structural features. For example, the propeller-shaped conformation of the methoxyphenyl and phthalazine moieties is stabilized by C–H···π interactions (distance: ~2.8–3.0 Å), as observed in similar derivatives .

Q. What preliminary biological screening methods are suitable for evaluating its bioactivity?

Methodological Answer:

- Anticancer Activity : Use the MTT assay against human tumor cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control. Derivatives with hydrazine or sulfur substituents show IC₅₀ values <10 µM, indicating potent cytotoxicity .

- Antioxidant Activity : Employ the DPPH radical scavenging assay ; hydrazinyl derivatives exhibit high activity (EC₅₀ ~20 µg/mL) due to radical stabilization via resonance .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like topoisomerase II or kinases. The methoxyphenyl group’s electron-donating effects enhance binding to hydrophobic pockets .

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity. The phthalazine ring’s electron-deficient nature facilitates interactions with DNA or protein nucleophiles .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies may arise from:

- Assay Conditions : Variations in cell line sensitivity (e.g., MCF-7 vs. HeLa) or serum concentration in culture media .

- Compound Purity : Ensure purity >95% via HPLC (C18 column, acetonitrile/water mobile phase) to exclude byproducts.

- Metabolic Stability : Use LC-MS to monitor degradation in simulated physiological conditions (pH 7.4, 37°C) .

Q. What mechanistic insights explain its reactivity under high-temperature/pressure conditions?

Methodological Answer:

- Oligomerization Pathways : Under high-pressure conditions (e.g., 1–5 GPa), phthalazine derivatives undergo oligomerization, forming products with m/z >780 (detected via MALDI-TOF/MS ). Nitrogen redistribution into volatile phases (e.g., NH₃) is confirmed by GC-MS .

- Thermal Stability : TGA-DSC analysis shows decomposition above 250°C, with methoxy groups fragmenting earlier than the phthalazine core .

Q. How does the crystal packing influence its physicochemical properties?

Methodological Answer:

Q. What catalytic systems enhance its oxidation or functionalization?

Methodological Answer:

- NHPI-Co(II) Catalysis : Oxidize methoxy groups to ketones (e.g., 1-(4-methoxyphenyl)ethanone) at 120°C in acetonitrile, achieving ~68% selectivity .

- Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce diverse substituents (e.g., 4-trifluoromethylphenyl) for SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.